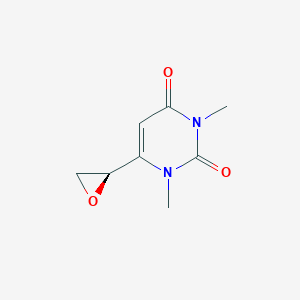![molecular formula C19H21BrN2O3 B238408 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK, this compound prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of IKK. Another direction is the investigation of the potential therapeutic applications of this compound in other inflammatory and pain-related conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other cellular pathways.
Métodos De Síntesis
The synthesis of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the reaction of 4-bromo-2-nitroaniline with 3-methoxy-4-(pentanoylamino)benzoic acid in the presence of a reducing agent such as iron powder. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Propiedades
Fórmula molecular |
C19H21BrN2O3 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-3-4-5-18(23)22-16-11-10-15(12-17(16)25-2)21-19(24)13-6-8-14(20)9-7-13/h6-12H,3-5H2,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
JCXSMEDZPSSJNW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)